molecular formula C8H9N3OS B13099186 (7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine

(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine

Cat. No.: B13099186
M. Wt: 195.24 g/mol
InChI Key: WHEGWWDSZWEBQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine is an organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound features a methoxy group at the 7-position and a methanamine group at the 4-position of the benzo[c][1,2,5]thiadiazole ring. Benzo[c][1,2,5]thiadiazoles are known for their electron-accepting properties and are widely studied for their applications in organic electronics, photonics, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine typically involves the following steps:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: The core structure can be synthesized through a cyclization reaction involving ortho-diamines and thionyl chloride or sulfur monochloride.

    Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group, such as a halide.

    Attachment of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the benzo[c][1,2,5]thiadiazole ring, leading to the formation of amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted by other nucleophiles, such as thiols or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or reduced benzo[c][1,2,5]thiadiazole derivatives.

    Substitution: Formation of thiol or amine-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine is studied for its electron-accepting properties, making it useful in the design of organic semiconductors and photovoltaic materials.

Biology

In biological research, this compound can be used as a fluorescent probe due to its photophysical properties. It can help in imaging cellular structures such as lipid droplets, mitochondria, and plasma membranes .

Medicine

In medicinal chemistry, derivatives of benzo[c][1,2,5]thiadiazoles are explored for their potential as therapeutic agents, particularly in cancer treatment and antimicrobial applications .

Industry

Industrially, this compound can be used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Mechanism of Action

The mechanism by which (7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine exerts its effects is primarily through its electron-accepting properties. This allows it to participate in electron transfer reactions, which are crucial in its applications as a semiconductor or a fluorescent probe. The molecular targets and pathways involved include interactions with electron-rich species and participation in redox reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methoxybenzo[c][1,2,5]thiadiazol-4-yl)methanamine is unique due to the presence of both a methoxy group and a methanamine group, which can influence its electronic properties and reactivity. This makes it particularly versatile for applications in different fields, from organic electronics to medicinal chemistry.

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

(4-methoxy-2,1,3-benzothiadiazol-7-yl)methanamine

InChI

InChI=1S/C8H9N3OS/c1-12-6-3-2-5(4-9)7-8(6)11-13-10-7/h2-3H,4,9H2,1H3

InChI Key

WHEGWWDSZWEBQU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=NSN=C12)CN

Origin of Product

United States

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